molecular formula C19H20ClN3O5S B3963082 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-nitrophenyl)benzamide

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-nitrophenyl)benzamide

Cat. No.: B3963082
M. Wt: 437.9 g/mol
InChI Key: FIPPRVVRWRVOAF-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-nitrophenyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with an azepane sulfonyl group, a chlorine atom, and a nitrophenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-nitrophenyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 2-nitroaniline to yield 4-chloro-N-(2-nitrophenyl)benzamide.

  • Introduction of the Azepane Sulfonyl Group: : The next step involves the introduction of the azepane sulfonyl group. This can be done by reacting the benzamide intermediate with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions:

  • Reduction Reactions: : The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

  • Oxidation Reactions: : The azepane sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Major Products

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Reduction: 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-aminophenyl)benzamide.

    Oxidation: Sulfone derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-nitrophenyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, which could be explored for therapeutic applications in diseases such as cancer or neurological disorders.

Industry

In industrial applications, this compound could be used in the development of specialty chemicals, including advanced polymers and coatings. Its stability and reactivity make it suitable for incorporation into materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-nitrophenyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azepane sulfonyl group could enhance binding affinity and specificity, while the nitrophenyl group might contribute to the compound’s overall pharmacophore.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-nitrophenyl)benzamide: Lacks the azepane sulfonyl group, which may result in different reactivity and biological activity.

    3-(azepan-1-ylsulfonyl)benzamide: Lacks the chlorine and nitrophenyl groups, potentially altering its chemical and biological properties.

    4-chloro-N-phenylbenzamide: Lacks both the azepane sulfonyl and nitrophenyl groups, making it less complex and possibly less versatile.

Uniqueness

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-nitrophenyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the azepane sulfonyl group, in particular, distinguishes it from simpler benzamide derivatives, offering opportunities for novel applications in various fields.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S/c20-15-10-9-14(19(24)21-16-7-3-4-8-17(16)23(25)26)13-18(15)29(27,28)22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPPRVVRWRVOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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